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Compound of Interest

5-Amino-2-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B032415

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 5-Amino-2-
methylbenzenesulfonamide, a versatile chemical scaffold with significant potential in
medicinal chemistry and materials science. It outlines current knowledge and explores
promising avenues for future research and development.

Introduction

5-Amino-2-methylbenzenesulfonamide (CAS No: 6973-09-7) is an aromatic sulfonamide
compound that has garnered increasing interest as a pivotal building block in the synthesis of
pharmacologically active molecules.[1][2] Its structure, featuring a primary aromatic amine, a
sulfonamide moiety, and a methyl-substituted benzene ring, offers multiple reactive sites for
chemical modification. Historically, the sulfonamide group is a well-established pharmacophore,
primarily known for its antibacterial properties through the inhibition of dihydropteroate
synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][3]

Beyond its foundational role in sulfa drugs, 5-Amino-2-methylbenzenesulfonamide has
emerged as a key intermediate in the synthesis of targeted therapies.[4][5] Notably, it is a
crucial component for the production of Pazopanib, a multi-target tyrosine kinase inhibitor used
in oncology.[4][5][6] The compound's utility extends to the development of inhibitors for other
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enzyme classes, such as carbonic anhydrases, and as a scaffold for novel heterocyclic
compounds with diverse biological activities. This guide will delve into these key research
areas, presenting quantitative data, experimental methodologies, and conceptual frameworks
to facilitate further investigation.

Physicochemical and Structural Data

The fundamental properties of 5-Amino-2-methylbenzenesulfonamide are summarized
below, providing essential information for its handling, characterization, and use in synthetic
chemistry.
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Property Value Reference(s)
CAS Number 6973-09-7 [11[7][8]
Molecular Formula C7H10N202S [1][7]
Molecular Weight 186.23 g/mol [718]
5-amino-2-
IUPAC Name _ [7]
methylbenzenesulfonamide
3-Amino-6-
methylbenzenesulfonamide, 2-
Synonyms [1]8]
Methyl-5-
aminobenzenesulfonamide
White to light yellow/orange
Appearance _ [11[4]
crystalline powder
Melting Point 163-172 °C [9][10]

Boiling Point (Predicted)

421.5 £ 55.0 °C at 760 mmHg

[9]

Density (Predicted)

1.4 +0.1 g/cm3

DMSO (Slightly), Methanol

Solubility (Sighthy) [9]
CC1=C(C=C(C=C1)N)S(=0

SMILES 0N (c=c( IN)S(E0) [7]
KTPBKMYOIFHJIMI-

InChiKey [7]

UHFFFAOYSA-N

Core Research Areas and Future Directions

The unique structural features of 5-Amino-2-methylbenzenesulfonamide make it a valuable

starting point for several research and development trajectories.

Intermediate for Targeted Cancer Therapy: Pazopanib

Synthesis
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A primary and commercially significant application of 5-Amino-2-methylbenzenesulfonamide
is its role as a key intermediate in the synthesis of Pazopanib.[4][5] Pazopanib is an oral
angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR,
and is approved for the treatment of advanced renal cell carcinoma.[5][6]

o Current Status: The synthesis of Pazopanib involves coupling 5-Amino-2-
methylbenzenesulfonamide with a pyrimidine derivative.[6] Existing patented routes focus
on optimizing this process for yield and purity.[6]

e Potential Research:

o Green Chemistry Approaches: Development of more environmentally benign synthesis
routes using safer solvents and catalysts.

o Process Optimization: Further investigation into reaction conditions to improve yield,
reduce impurities, and lower manufacturing costs.

o Novel Analogs: Using 5-Amino-2-methylbenzenesulfonamide as a scaffold to
synthesize novel analogs of Pazopanib with potentially improved pharmacokinetic profiles,
enhanced target selectivity, or activity against resistant cancer cell lines.

Development of Novel Antimicrobial Agents

The sulfonamide moiety is a classic antibacterial pharmacophore.[3] Derivatives of 5-Amino-2-
methylbenzenesulfonamide can be explored for activity against a wide range of pathogens,
including those that have developed resistance to existing antibiotics.[11][12] The primary
mechanism of action for sulfa drugs is the competitive inhibition of dihydropteroate synthase
(DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

e Current Status: Research has demonstrated that various sulfonamide derivatives exhibit
potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12]
[13] Studies have investigated new heterocyclic sulfonamides for their efficacy against
clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][14]

o Potential Research:
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o Synthesis of Derivatives: The primary amino group can be readily derivatized to form
Schiff bases, amides, or used as a nucleophile to construct diverse heterocyclic systems
(e.g., pyrazoles, pyrimidines, thiazoles).[15]

o Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to
understand the relationship between chemical structure and antimicrobial potency. This
includes exploring different substituents on the aromatic ring and the sulfonamide nitrogen.

o Quantitative Data: The table below shows representative Minimum Inhibitory
Concentration (MIC) data for novel sulfonamide derivatives against S. aureus, illustrating
the potential for this class of compounds.

Compound Class Test Organism MIC Range (ug/mL) Reference(s)
Novel Sulfonamide S. aureus ATCC

o 64 - 256 [13]
Derivatives (1a-d) 25923
Novel Sulfonamide Clinical S. aureus

o 64 - 512 [13]
Derivatives (1a-d) Isolates
Sulfonamide S. aureus ATCC

o 32-128 [12]
Derivatives (I, II, 1) 29213

Carbonic Anhydrase Inhibitors for Oncology and Other
Diseases

The unsubstituted sulfonamide group is a canonical zinc-binding group that can potently inhibit
carbonic anhydrases (CAs).[16][17] CAs are a family of metalloenzymes involved in crucial
physiological processes, including pH regulation, CO:z transport, and biosynthesis.[16][17]
Certain isoforms, particularly CA IX and CA XIlI, are overexpressed in various tumors and
contribute to the survival and proliferation of cancer cells in hypoxic environments.[18][19]
Thus, they are validated targets for anticancer drug development.

o Current Status: Aromatic and heterocyclic sulfonamides are among the most studied classes
of CA inhibitors.[20] Research has shown that derivatives can achieve low nanomolar
inhibition of tumor-associated CAs.[18][19]
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¢ Potential Research:

o Isoform-Selective Inhibitors: The key challenge is designing inhibitors with high selectivity
for tumor-associated isoforms (1X, XIl) over ubiquitous cytosolic isoforms (I, II) to minimize
side effects.[17] The "tail approach"” in drug design, where moieties are added to the core
scaffold to interact with residues outside the conserved active site, can be employed. The
5-amino group of 5-Amino-2-methylbenzenesulfonamide is an ideal anchor point for
attaching such "tail" moieties.

o Probing Structure-Inhibition Relationships: Synthesizing a library of derivatives and
screening them against a panel of CA isoforms to build a clear SAR.

o Quantitative Data: The following table presents representative inhibition constant (Ki) data
for benzenesulfonamide derivatives against key CA isoforms, highlighting the potential for
potent inhibition.

Compound hCA 1 (K, hCA 1l (K, hCA IX (K, hCA Xl (K, Reference(s
Class nM) nM) nM) nM) )

S-substituted
4-chloro-2-
mercapto-5-
2700 - 18700 2.4-214 1.4-475 1.7 - 569 [19]
methyl-
benzenesulfo

namides

Click-

chemistry ) )
) Medium Medium Low nM / Low nM /
derived [18]
Potency Potency sub-nM sub-nM
benzenesulfo

namides

Visualizing Research Pathways and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of workflows and
biological pathways relevant to research on 5-Amino-2-methylbenzenesulfonamide.
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Diagram 1: Drug Discovery Workflow
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Caption: General workflow for drug discovery using the core scaffold.

Diagram 2: Mechanism of Antibacterial Action
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Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Diagram 3: Role of Carbonic Anhydrase IX in Tumors
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Caption: Role of CA IX in tumors and its inhibition by sulfonamides.

Methodologies and Experimental Protocols
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This section provides detailed protocols for key experiments relevant to the research areas
discussed.

Synthesis of 5-Amino-2-methylbenzenesulfonamide

This protocol is based on a common industrial synthesis route involving sulfonation and
reduction.[6]

Step 1: Chlorosulfonation of p-Nitrotoluene

 In areaction vessel equipped with a stirrer and cooling system, add an organic solvent (e.g.,
dichloromethane).

e Slowly add p-nitrotoluene to the solvent.

e Cool the mixture to 0-5 °C.

o Carefully add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.
 After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature.
e Monitor the reaction completion using Thin Layer Chromatography (TLC).

e Once complete, carefully pour the reaction mixture onto crushed ice.

e The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration,
washed with cold water, and dried.

Step 2: Amination and Reduction

o Transfer the dried 2-methyl-5-nitrobenzenesulfonyl chloride to a high-pressure hydrogenation
vessel.

e Add a suitable catalyst (e.g., 5-10% Pd/C) and an organic solvent (e.g., methanol or
ethanol).

o Add aqueous ammonia to the mixture.
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» Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100
psi).

e Heat the mixture to 50-70 °C and stir vigorously. The amination of the sulfonyl chloride and
the reduction of the nitro group occur concurrently.

e Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC or TLC.

» After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and filter the
mixture to remove the catalyst.

o Concentrate the filtrate under reduced pressure.

e The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure
5-Amino-2-methylbenzenesulfonamide.[]

Antimicrobial Susceptibility Testing: Broth Microdilution
Method (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)
of a compound.[11][13]

o Preparation of Stock Solution: Dissolve the synthesized sulfonamide derivative in dimethyl
sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

e Preparation of Microtiter Plate:

o Dispense 100 pL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well
microtiter plate.

o Add 100 pL of the compound stock solution to the first well of a row and mix.

o Perform a two-fold serial dilution by transferring 100 pL from the first well to the second,
and so on, down the row. Discard 100 pL from the last well. This creates a range of
concentrations.

 Inoculum Preparation:
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o Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland
standard.

o Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10°
CFU/mL in the wells.

 Inoculation: Add 10 L of the final bacterial inoculum to each well.

o Controls: Include a positive control (broth + inoculum, no compound) and a negative control
(broth only).

e Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

» Reading Results: The MIC is defined as the lowest concentration of the compound at which
there is no visible bacterial growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO2 Hydration Method)

This is a standard biophysical assay to measure the inhibition of CA catalytic activity.

e Reagents and Buffers:

[e]

Purified human carbonic anhydrase isoenzyme (e.g., hCA Il or hCA IX).

o

Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5).

(¢]

pH indicator (e.g., p-Nitrophenol).

[¢]

COz-saturated water (substrate).

[¢]

Inhibitor stock solutions (synthesized sulfonamides in DMSO).
e Instrumentation: A stopped-flow spectrophotometer.

e Procedure:
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o Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25
°C).

o Syringe A: Contains the CA enzyme, buffer, and pH indicator.
o Syringe B: Contains the CO2z-saturated water.

o To measure inhibition, pre-incubate the contents of Syringe A with a specific concentration
of the inhibitor for a set time (e.g., 15 minutes).

o Rapidly mix the contents of both syringes. The hydration of CO2 to bicarbonate and a
proton is catalyzed by CA, causing a pH drop.

o Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-
Nitrophenol).

o Data Analysis:
o Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.
o Plot the percentage of remaining enzyme activity against the inhibitor concentration.

o Fit the data to the Morrison equation to determine the inhibition constant (Ki).

Conclusion and Outlook

5-Amino-2-methylbenzenesulfonamide is more than just a chemical intermediate; it is a
versatile platform for innovation in drug discovery. Its established role in the synthesis of the
anticancer drug Pazopanib underscores its industrial relevance. The most promising future
research areas lie in leveraging its core structure to develop next-generation therapeutics. The
development of isoform-selective carbonic anhydrase inhibitors for oncology and novel
antimicrobial agents to combat drug-resistant pathogens represent particularly fertile ground for
investigation. The synthetic accessibility and multiple reaction sites of this scaffold ensure that
its potential is far from exhausted, promising continued contributions to medicinal chemistry
and human health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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